molecular formula C19H19BrN2O3 B3943639 1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide

Cat. No. B3943639
M. Wt: 403.3 g/mol
InChI Key: CFPBCCZTQBOLAG-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPP-5 and is a pyrrolidinecarboxamide derivative. BPP-5 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of BPP-5 is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs by BPP-5 may lead to changes in gene expression and cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects
BPP-5 has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, BPP-5 has been shown to inhibit the activity of other enzymes, including carbonic anhydrase IX (CAIX) and topoisomerase IIα. BPP-5 has also been shown to induce autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components. Additionally, BPP-5 has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BPP-5 has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. BPP-5 is also stable and can be stored for extended periods. However, BPP-5 has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, BPP-5 has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several future directions for the study of BPP-5. One potential direction is the development of BPP-5 derivatives with improved solubility and bioavailability. Another direction is the study of BPP-5 in vivo to better understand its effects in living organisms. Additionally, BPP-5 could be studied in combination with other compounds to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of BPP-5 and its potential applications in scientific research.
Conclusion
In conclusion, 1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide, or BPP-5, is a chemical compound with potential applications in scientific research. BPP-5 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of BPP-5 in scientific research.

Scientific Research Applications

BPP-5 has potential applications in scientific research. One of the most significant applications is in the study of cancer. BPP-5 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. BPP-5 has been shown to have neuroprotective effects and may help prevent cognitive decline.

properties

IUPAC Name

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c20-15-6-8-16(9-7-15)22-13-14(12-18(22)23)19(24)21-10-11-25-17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPBCCZTQBOLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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